molecular formula C11H13Cl2N3 B2512639 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1431962-56-9

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2512639
CAS No.: 1431962-56-9
M. Wt: 258.15
InChI Key: AOVTUHHGJMGKNM-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged structure in pharmaceuticals known for its diverse biological activities. Pyrazole derivatives are extensively investigated as kinase inhibitors for cancer therapy, with research indicating their potential in developing anti-inflammatory and neuroprotective agents . The structural motif of the 5-aminopyrazole is a key intermediate for constructing more complex molecules and is frequently explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . In antimicrobial research, closely related pyrazole compounds have demonstrated potent activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger , with some derivatives showing superior efficacy to standard drugs . The incorporation of the 3-chlorobenzyl group at the N1 position and the amine at the 5-position offers strategic sites for further functionalization, making this hydrochloride salt a versatile building block for generating libraries of potential bioactive molecules targeting inflammation, cancer, and infectious diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9;/h2-6H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVTUHHGJMGKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Nitriles

The foundational method for synthesizing 5-aminopyrazoles involves the cyclocondensation of substituted hydrazines with β-keto nitriles. For this compound, 3-chlorobenzylhydrazine reacts with 3-oxo-2-methylbutyronitrile under acidic conditions (e.g., HCl in ethanol) to form the pyrazole ring. The reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization.

Reaction Conditions :

  • Solvent : Ethanol or methanol
  • Temperature : Reflux (78–80°C)
  • Catalyst : 10% HCl (v/v)
  • Time : 6–8 hours

Mechanistic Insight :

  • Hydrazone Formation : The hydrazine attacks the carbonyl group of the β-keto nitrile, forming a hydrazone intermediate.
  • Cyclization : The nitrile group undergoes nucleophilic attack by the adjacent amine, leading to pyrazole ring closure.
  • Tautomerization : The intermediate tautomerizes to stabilize the aromatic pyrazole system.

Yield : 60–70% (crude), improving to 85% after recrystallization in ethanol-water.

Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction, traditionally used for quinolone synthesis, has been adapted for pyrazole derivatives. Here, 3-chlorobenzylhydrazine reacts with ethyl 3-methylacetoacetate in the presence of phosphoryl chloride (POCl₃), forming the pyrazole ring through cyclodehydration.

Key Steps :

  • Enamine Formation : The hydrazine reacts with the β-keto ester to form an enamine.
  • Cyclization : POCl₃ facilitates the elimination of ethanol, driving ring closure.
  • Hydrolysis : The ester group is hydrolyzed to a carboxylic acid, which is subsequently decarboxylated to yield the amine.

Optimization Challenges :

  • Decarboxylation requires precise temperature control (120–130°C) to avoid side reactions.
  • Use of tert-butoxycarbonyl (Boc) protection for the amine improves yield during hydrolysis.

Modern Methodologies

Solid-Phase Synthesis

Solid-phase synthesis, as detailed in PMC literature, offers a scalable and purification-efficient route. A Wang resin-bound hydrazide reacts with 2-(1-ethoxyethylidene)malononitrile to form a resin-attached 5-aminopyrazole precursor. After cleavage with isopropylamine, the free base is treated with HCl to yield the hydrochloride salt.

Advantages :

  • Purity : >95% (HPLC) due to automated washing steps.
  • Scalability : Suitable for gram-scale production.

Table 1: Solid-Phase Synthesis Parameters

Parameter Value
Resin Wang resin (100–200 mesh)
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)
Reaction Time 5 hours (room temperature)
Cleavage Agent Isopropylamine
Final Yield 78%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-chlorobenzylhydrazine hydrochloride and 3-methyl-2-cyanoacetylacetone in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving near-quantitative conversion.

Key Observations :

  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.
  • Side Products : Minimal (<2%) due to uniform heating.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility. A two-step process is utilized:

  • Ring Formation : Hydrazine and β-keto nitrile are pumped through a heated reactor (80°C, 10 MPa).
  • Salt Formation : The free base is mixed with HCl in a microchannel reactor, precipitating the hydrochloride salt.

Table 2: Continuous Flow Process Metrics

Metric Value
Throughput 5 kg/hour
Purity 99.2% (by NMR)
Solvent Recovery 95% (ethanol)

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals.

Optimal Conditions :

  • Solvent Ratio : 3:1 ethanol-water
  • Cooling Rate : 0.5°C/minute
  • Yield Loss : <5%

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 5.21 (s, 2H, CH₂), 7.28–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N).

Challenges and Optimization

Byproduct Formation

The primary byproduct, 1-(3-chlorobenzyl)-5-nitro-3-methyl-1H-pyrazole , arises from nitrile oxidation. Mitigation strategies include:

  • Oxygen Exclusion : Conducting reactions under nitrogen atmosphere.
  • Catalytic Additives : Adding 1 mol% ascorbic acid reduces nitro group formation.

Solvent Selection

Table 3: Solvent Impact on Yield

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 85
DMF 36.7 72
THF 7.5 68

Ethanol balances polarity and environmental safety, making it the solvent of choice.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exhibits notable antimicrobial and anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds often show effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact effectively with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar pyrazole derivatives against pathogens such as Mycobacterium tuberculosis. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this bacterium .

Anti-inflammatory Properties

The compound has been shown to inhibit specific enzymes linked to inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases. Docking studies suggest effective binding to these targets, which may help in developing new anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Case Study 1: Antitubercular Activity

A comparative study evaluated various substituted pyrazolo compounds against Mycobacterium tuberculosis, revealing promising results for certain derivatives that share structural characteristics with this compound. These findings suggest that further exploration could lead to effective treatments for tuberculosis .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of chlorobenzyl-substituted pyrazole amines. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Substitution Patterns and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Differences Reference
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride C₁₁H₁₃Cl₂N₃ 239.71 Not reported Not reported 3-Chlorobenzyl, 3-methyl, 5-amine
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine C₁₂H₁₅N₃O 217.27 Not reported Not reported 4-Methoxybenzyl instead of 3-chlorobenzyl
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃Cl₂N₃ 262.15 Not reported Not reported Ethyl at pyrazole 5-position; amine at 4-position
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₁₀H₇ClF₃N₃ 261.63 Not reported Not reported Trifluoromethyl at pyrazole 3-position
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride C₁₁H₁₃Cl₂N₃ 239.71 Not reported Not reported 2-Chlorobenzyl substitution
Key Observations:
  • Substituent Position Matters: The 3-chlorobenzyl group in the target compound confers distinct electronic and steric effects compared to analogs with 2-chlorobenzyl or 4-methoxybenzyl groups.
  • Halogen vs. Alkyl Groups : Replacing chlorine with trifluoromethyl (as in ) introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
  • Amine Position : The 5-amine position in the target compound contrasts with 4-amine analogs (e.g., ), which could influence hydrogen-bonding interactions in biological systems.

Critical Analysis of Research Findings

  • Crystallographic Data : The hydrochloride salt form facilitates crystallographic studies, as seen in SHELX-refined structures .
  • NMR Spectral Trends :
    • 1H NMR : The 3-chlorobenzyl group in the target compound shows aromatic protons at δ 7.2–7.4 ppm, distinct from methoxybenzyl analogs (δ 6.8–7.1 ppm) .
    • 13C NMR : The quaternary carbon adjacent to the chlorine atom resonates at ~138 ppm, highlighting inductive effects .

Biological Activity

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique pyrazole structure, is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}ClN3_3·HCl, with a molecular weight of 258.147 g/mol. The presence of both a 3-chlorobenzyl group and a methyl group enhances its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various signaling pathways within cells. For instance, studies indicate that pyrazole derivatives can inhibit tubulin polymerization, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that compounds similar to this compound possess notable anticancer properties. For example:

  • Cytotoxicity : Studies have shown that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) .
  • IC50_{50} Values : The IC50_{50} values for certain pyrazole derivatives range from low micromolar to sub-micromolar concentrations, indicating potent activity against these cell lines .
CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Anti-inflammatory Activity

In addition to anticancer effects, the compound's potential as an anti-inflammatory agent has been explored. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in various cellular models .

Study 1: Antitumor Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that certain pyrazole compounds could arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization. This suggests a potential pathway through which this compound may exert its anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazoleLacks amine groupLimited reactivity
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amineFree base formModerate activity
1-(3-Chlorobenzyl)-1H-pyrazol-5-amineLacks methyl groupReduced efficacy

Q & A

Q. Key Reaction Conditions Comparison

MethodCatalyst/SolventTemperatureYield
ConventionalAcetic acid80–100°C70–75%
Microwave-assistedHCl (1 M)150°C85–92%

How is the compound characterized post-synthesis?

Basic
Characterization employs:

  • NMR : 1^1H/13^13C NMR to confirm pyrazole ring substitution patterns and chloride integration (e.g., δ 5.18 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 221.69) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and salt configuration .

What are the primary biological activities studied for this compound?

Basic
The compound exhibits neuropharmacological potential due to structural similarities to serotonin receptor ligands. In vitro assays show moderate binding affinity (IC50_{50} ~5 µM) to 5-HT2A_{2A} receptors, suggesting utility in CNS drug discovery .

How can synthesis be optimized for higher purity and yield?

Q. Advanced

  • Catalyst Screening : Replace acetic acid with p-toluenesulfonic acid to reduce reaction time .
  • Solvent Optimization : Use ethanol-water mixtures (4:1) to minimize byproduct formation .
  • Microwave Parameters : Adjust irradiation time (15–30 minutes) to balance yield and decomposition .

How to resolve contradictions in biological activity data across studies?

Advanced
Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .
  • Salt Form Interference : Compare hydrochloride vs. freebase activity to rule out solubility effects .
  • Metabolite Interference : Use LC-MS to identify degradation products in bioassays .

What computational methods predict target interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina simulates binding to 5-HT2A_{2A} receptors (PDB ID: 6WGT) .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

What is the role of the hydrochloride salt in modifying physicochemical properties?

Advanced
The hydrochloride salt enhances:

  • Solubility : 25 mg/mL in water vs. <5 mg/mL for the freebase .
  • Stability : Reduced hygroscopicity (5% moisture uptake vs. 12% for freebase) under accelerated storage (40°C/75% RH) .

What synthetic strategies prepare derivatives for SAR studies?

Q. Advanced

  • Acylation : React with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane/TEA to form amides (85–90% yield) .
  • Nucleophilic Substitution : Replace chloride with amines (e.g., piperidine) under Pd catalysis .

Q. Derivative Activity Comparison

DerivativeTargetIC50_{50}
Parent Compound5-HT2A_{2A}5 µM
3,5-Dinitrobenzamide5-HT2A_{2A}2.8 µM
Piperidine-substitutedσ-Receptor0.9 µM

What analytical challenges arise in impurity profiling?

Q. Advanced

  • Byproduct Identification : HPLC-UV/LC-MS detects hydrazine condensation byproducts (e.g., dimerization at m/z 443) .
  • Chiral Impurities : Use chiral columns (Chiralpak AD-H) to resolve enantiomers from racemic intermediates .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance receptor affinity .
  • Ring Expansion : Replace pyrazole with triazole to assess metabolic stability .

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